3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine. MPP belongs to the class of pyrazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to modulate the expression of various genes and proteins, which may contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been found to reduce inflammation and pain, making it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for use in lab experiments, including its high purity and yield, ease of synthesis, and well-characterized chemical structure. However, it also has some limitations, including its limited solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for the research and development of 3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential area of focus is the identification of the specific enzymes and signaling pathways targeted by this compound, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications, as well as its potential interactions with other drugs and compounds. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications in medicine.
Scientific Research Applications
3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent antitumor activity, with studies showing its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain management.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-8-13(19)18-15(16-9)14(10(2)17-18)11-4-6-12(20-3)7-5-11/h4-8,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUIBHHNYLWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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